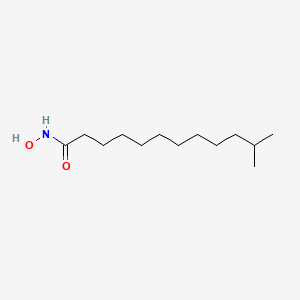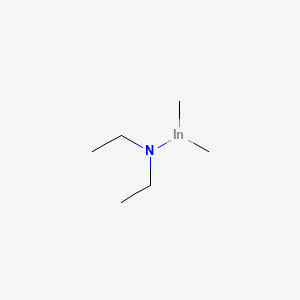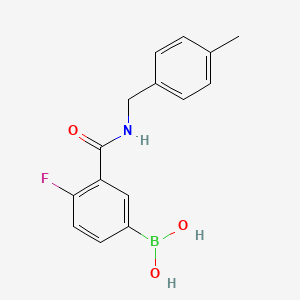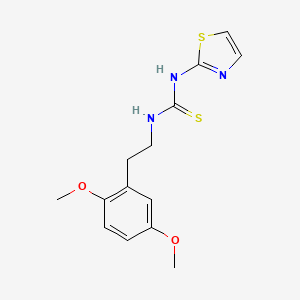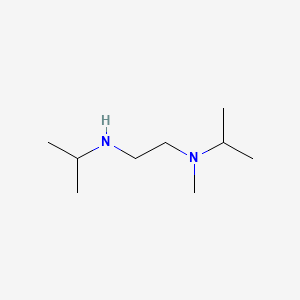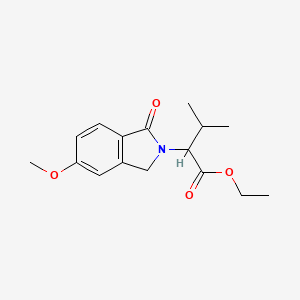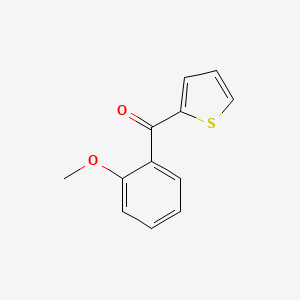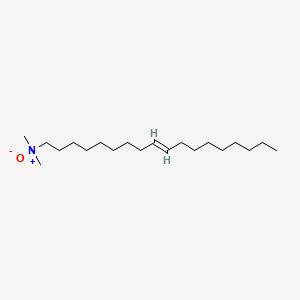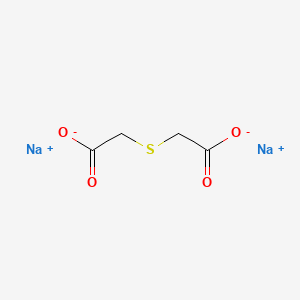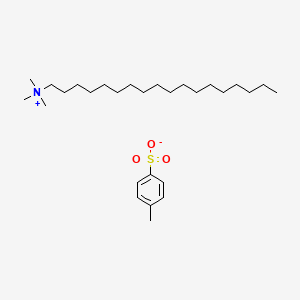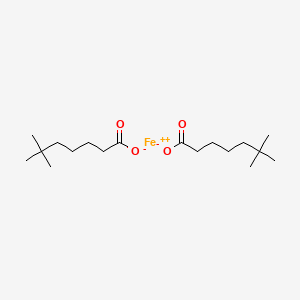
Iron bis(neonanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron bis(neonanoate) is a coordination compound with the molecular formula C18H34FeO4 It is composed of iron(II) ion coordinated with two neonanoate ligands
準備方法
Synthetic Routes and Reaction Conditions: Iron bis(neonanoate) can be synthesized through the reaction of iron(II) chloride with neonanoic acid in the presence of a base. The reaction typically occurs in an organic solvent such as tetrahydrofuran or ethanol. The general reaction is as follows:
FeCl2+2C9H18O2→Fe(C9H18O2)2+2HCl
Industrial Production Methods: Industrial production of iron bis(neonanoate) involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions: Iron bis(neonanoate) undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: The neonanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ligand exchange reactions using different carboxylic acids or amines.
Major Products:
Oxidation: Iron(III) bis(neonanoate).
Reduction: Iron(II) bis(neonanoate).
Substitution: New iron complexes with different ligands.
科学的研究の応用
Iron bis(neonanoate) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation.
Materials Science: The compound is explored for its potential in the development of magnetic materials and nanomaterials.
Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent and its role in biological systems.
作用機序
The mechanism of action of iron bis(neonanoate) involves the coordination of the iron center with the neonanoate ligands. The iron center can undergo redox reactions, which are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
類似化合物との比較
Iron bis(oxalate): Similar coordination compound with oxalate ligands.
Iron bis(acetate): Iron coordinated with acetate ligands.
Iron bis(benzoate): Iron coordinated with benzoate ligands.
Comparison: Iron bis(neonanoate) is unique due to the presence of neonanoate ligands, which provide distinct steric and electronic properties compared to other carboxylate ligands
特性
CAS番号 |
93981-36-3 |
|---|---|
分子式 |
C18H34FeO4 |
分子量 |
370.3 g/mol |
IUPAC名 |
6,6-dimethylheptanoate;iron(2+) |
InChI |
InChI=1S/2C9H18O2.Fe/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
InChIキー |
LHEBIZLQMZIPFB-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


